molecular formula C20H23NO4 B12106901 benzyl N-[(1R,2S)-1-hydroxy-1-[(2S)-2-methyloxiran-2-yl]-3-phenylpropan-2-yl]carbamate

benzyl N-[(1R,2S)-1-hydroxy-1-[(2S)-2-methyloxiran-2-yl]-3-phenylpropan-2-yl]carbamate

Cat. No.: B12106901
M. Wt: 341.4 g/mol
InChI Key: WGHFDNXGBBLQKA-UHFFFAOYSA-N
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Description

Benzyl N-[(1R,2S)-1-hydroxy-1-[(2S)-2-methyloxiran-2-yl]-3-phenylpropan-2-yl]carbamate is a complex organic compound with a unique structure that includes a benzyl group, a hydroxy group, and a methyloxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[(1R,2S)-1-hydroxy-1-[(2S)-2-methyloxiran-2-yl]-3-phenylpropan-2-yl]carbamate typically involves multiple steps. One common method includes the reaction of benzylamine with an epoxide derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the opening of the epoxide ring and subsequent formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(1R,2S)-1-hydroxy-1-[(2S)-2-methyloxiran-2-yl]-3-phenylpropan-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl N-[(1R,2S)-1-oxo-1-[(2S)-2-methyloxiran-2-yl]-3-phenylpropan-2-yl]carbamate, while reduction could produce benzyl N-[(1R,2S)-1-hydroxy-1-[(2S)-2-methyloxiran-2-yl]-3-phenylpropan-2-yl]methanol.

Scientific Research Applications

Chemistry

In organic chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the formation of various derivatives through chemical modifications.

Biology

In biological research, benzyl N-[(1R,2S)-1-hydroxy-1-[(2S)-2-methyloxiran-2-yl]-3-phenylpropan-2-yl]carbamate is studied for its potential biological activity. It may act as an enzyme inhibitor or interact with specific biological pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of benzyl N-[(1R,2S)-1-hydroxy-1-[(2S)-2-methyloxiran-2-yl]-3-phenylpropan-2-yl]carbamate involves its interaction with specific molecular targets. The hydroxy group and methyloxirane ring can form hydrogen bonds and covalent bonds with target molecules, leading to changes in their structure and function. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (1R,2S)-3-chloro-2-hydroxy-1-(phenylthiomethyl)propylcarbamate
  • Benzyl N-[(1R,2S)-2-methoxycyclopropyl]carbamate
  • Benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate

Uniqueness

Benzyl N-[(1R,2S)-1-hydroxy-1-[(2S)-2-methyloxiran-2-yl]-3-phenylpropan-2-yl]carbamate is unique due to its specific combination of functional groups, including the methyloxirane ring and hydroxy group. This unique structure imparts distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

benzyl N-[1-hydroxy-1-(2-methyloxiran-2-yl)-3-phenylpropan-2-yl]carbamate

InChI

InChI=1S/C20H23NO4/c1-20(14-25-20)18(22)17(12-15-8-4-2-5-9-15)21-19(23)24-13-16-10-6-3-7-11-16/h2-11,17-18,22H,12-14H2,1H3,(H,21,23)

InChI Key

WGHFDNXGBBLQKA-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)C(C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)O

Origin of Product

United States

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